2-(4-Bromo-2-methoxyphenyl)ethanamine
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Overview
Description
2-(4-Bromo-2-methoxyphenyl)ethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a bromine atom at the 4-position and a methoxy group at the 2-position of the phenyl ring, with an ethanamine chain attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methoxyphenyl)ethanamine typically involves several steps. One common method is the bromination of 2-methoxyphenylacetic acid, followed by the reduction of the carboxylic acid group to an alcohol, and subsequent conversion to an amine. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for the bromination step, and reducing agents such as lithium aluminum hydride (LiAlH4) for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are also tailored to industrial requirements to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-methoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products
The major products formed from these reactions include various substituted phenethylamines, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Bromo-2-methoxyphenyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)ethanamine involves its interaction with various molecular targets, particularly neurotransmitter receptors. It is known to exhibit high binding affinity for serotonin receptors, specifically the 5-HT2A receptor. This interaction leads to the modulation of neurotransmitter release, affecting cognitive and motor functions, as well as mood and perception .
Comparison with Similar Compounds
2-(4-Bromo-2-methoxyphenyl)ethanamine can be compared with other similar compounds, such as:
2-(4-Iodo-2,5-dimethoxyphenyl)ethanamine: This compound has an iodine atom instead of a bromine atom and exhibits similar pharmacological properties but with different potency and binding affinity.
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine: This compound has an additional methoxy group at the 5-position, which can alter its chemical and pharmacological properties.
2-(4-Bromo-3-methoxyphenyl)ethanamine: This compound has the methoxy group at the 3-position instead of the 2-position, leading to different reactivity and biological activity
Properties
IUPAC Name |
2-(4-bromo-2-methoxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4-5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTADZJZZPXOZQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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